molecular formula C7H9N5O B14806702 (Z)-N-methoxy-3-methyl-7H-purin-6-imine

(Z)-N-methoxy-3-methyl-7H-purin-6-imine

Cat. No.: B14806702
M. Wt: 179.18 g/mol
InChI Key: HOYWCYKNFDTUGC-WDZFZDKYSA-N
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Description

(Z)-N-methoxy-3-methyl-7H-purin-6-imine is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by its unique structure, which includes a methoxy group and a methyl group attached to the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-methoxy-3-methyl-7H-purin-6-imine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Methoxylation: Introduction of the methoxy group is achieved through a nucleophilic substitution reaction using methanol and a suitable base.

    Methylation: The methyl group is introduced via a methylation reaction, often using methyl iodide and a strong base like sodium hydride.

    Imine Formation: The final step involves the formation of the imine group, which can be achieved through a condensation reaction with an appropriate amine under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-methoxy-3-methyl-7H-purin-6-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated purine derivatives.

Scientific Research Applications

(Z)-N-methoxy-3-methyl-7H-purin-6-imine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-N-methoxy-3-methyl-7H-purin-6-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with nucleic acids, affecting processes like DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base present in nucleic acids.

    Caffeine: A methylated purine derivative with stimulant properties.

Uniqueness

(Z)-N-methoxy-3-methyl-7H-purin-6-imine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike adenine and guanine, it is not naturally occurring and must be synthesized. Its methoxy and methyl groups confer unique reactivity and potential therapeutic applications not seen in other purine derivatives.

Properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

(Z)-N-methoxy-3-methyl-7H-purin-6-imine

InChI

InChI=1S/C7H9N5O/c1-12-4-10-6(11-13-2)5-7(12)9-3-8-5/h3-4H,1-2H3,(H,8,9)/b11-6-

InChI Key

HOYWCYKNFDTUGC-WDZFZDKYSA-N

Isomeric SMILES

CN1C=N/C(=N\OC)/C2=C1N=CN2

Canonical SMILES

CN1C=NC(=NOC)C2=C1N=CN2

Origin of Product

United States

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